molecular formula C15H13Cl2N3O3 B11050682 5-(3,4-dichlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(3,4-dichlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No. B11050682
M. Wt: 354.2 g/mol
InChI Key: WHSCMTAKHIAURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of pyrrolo[2,3-d]pyrimidines. It features a unique structure with chlorine atoms at positions 4 and 6, as well as a trichloromethyl group at position 2. The synthesis of this compound involves microwave-assisted techniques, which provide a robust approach for its preparation .

Preparation Methods

The synthetic route to obtain this compound includes the following steps:

    Condensation and Cyclization: Starting from 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, a condensation reaction occurs with sodium methoxide, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions.

Scientific Research Applications

    Chemistry: This compound serves as a valuable scaffold for designing novel derivatives with potential biological activities.

    Biology and Medicine: Researchers explore its anticancer properties. Notably, compounds derived from this structure exhibit promising cytotoxic effects against cancer cell lines, including MCF7, HePG2, and PACA2.

    Industry: Its applications extend to drug discovery and development.

Mechanism of Action

The compound likely exerts its effects through interactions with molecular targets, including Bcl2 anti-apoptotic protein. Further studies are needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

    Uniqueness: Its chlorine-substituted pyrrolo[2,3-d]pyrimidine core sets it apart.

    Similar Compounds: While this compound stands out, related structures include other pyrrolo[2,3-d]pyrimidines with diverse substituents.

properties

Molecular Formula

C15H13Cl2N3O3

Molecular Weight

354.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H13Cl2N3O3/c1-19-13-12(14(22)20(2)15(19)23)8(6-11(21)18-13)7-3-4-9(16)10(17)5-7/h3-5,8H,6H2,1-2H3,(H,18,21)

InChI Key

WHSCMTAKHIAURM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.